molecular formula C17H15BrN2O3 B2512884 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-ethoxyphenol CAS No. 879432-18-5

2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-ethoxyphenol

Cat. No.: B2512884
CAS No.: 879432-18-5
M. Wt: 375.222
InChI Key: KRKIKLQGPHVEOX-UHFFFAOYSA-N
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Description

2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-ethoxyphenol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-ethoxyphenol typically involves multi-step organic reactions. One common approach is to start with the bromination of phenol derivatives, followed by the formation of the pyrazole ring through cyclization reactions. The ethoxy group is introduced via etherification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-ethoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-ethoxyphenol is unique due to its specific functional groups and structural arrangement. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-2-22-11-7-8-12(14(21)9-11)17-16(10-19-20-17)23-15-6-4-3-5-13(15)18/h3-10,21H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIKLQGPHVEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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